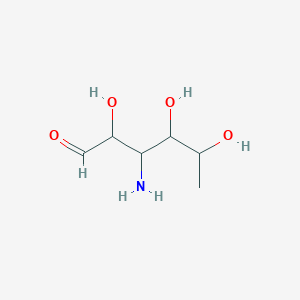

3-Amino-2,4,5-trihydroxyhexanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSSDPFTHGBSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming and Common Synonyms

The compound 3-Amino-2,4,5-trihydroxyhexanal is an amino sugar, a class of monosaccharides where a hydroxyl group has been replaced by an amino group. The systematic name indicates a six-carbon chain (hexanal) with an aldehyde group at position 1, an amino group at position 3, and hydroxyl groups at positions 2, 4, and 5.

While the general name is descriptive, the specific stereoisomer of greatest biological importance is known as Mycosamine (B1206536). The systematic IUPAC name for Mycosamine is (2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal nih.gov.

Mycosamine is also known by several other common names and synonyms, which often reflect its structure as a derivative of the sugar mannose. These include:

D-Mycosamine wikipedia.org

3-amino-3,6-dideoxy-D-mannose nih.govdrugfuture.com

3-amino-3-desoxy-D-rhamnose nih.govwikipedia.org

3-amino-3,6-dideoxy-D-mannopyranose drugfuture.com

These names highlight that it is a 3-amino sugar and a 6-deoxy sugar, meaning the hydroxyl group typically found at the sixth carbon in a standard hexose is absent.

| Name Type | Name | Reference |

|---|---|---|

| Systematic IUPAC Name | (2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal | nih.gov |

| Common Name | Mycosamine / D-Mycosamine | nih.govwikipedia.org |

| Synonym | 3-amino-3,6-dideoxy-D-mannose | nih.govdrugfuture.com |

| Synonym | 3-amino-3-desoxy-D-rhamnose | nih.govwikipedia.org |

| Synonym | 3,6-dideoxy-3-amino-D-mannopyranose | drugfuture.com |

Stereoisomeric Forms and Their Designations, with Emphasis on (2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal (Mycosamine)

The structure of this compound contains four chiral centers at carbons 2, 3, 4, and 5. This gives rise to a total of 2⁴, or 16, possible stereoisomers. Each stereoisomer has a unique three-dimensional arrangement of its atoms and distinct optical properties.

The most notable and well-studied of these stereoisomers is (2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal , commonly known as Mycosamine nih.gov. This specific configuration is crucial for its biological function as a key component of several polyene macrolide antimycotics, such as Amphotericin B and Nystatin (B1677061) drugfuture.comtaylorandfrancis.comcore.ac.uk. In these natural products, Mycosamine is typically found in its cyclic pyranose form and is attached to the macrolide ring via a β-glycosidic bond taylorandfrancis.com. The presence and specific stereochemistry of the mycosamine moiety are considered essential for the antifungal activity of these compounds wikipedia.orgcore.ac.uk.

Structural Relationships to Other Amino Hexose Derivatives and Related Amino Sugars

Mycosamine belongs to the family of amino sugars, which are fundamental components of many biological structures youtube.com. Its structure can be compared to other common amino hexoses to highlight its unique features.

Position of the Amino Group: The defining feature of Mycosamine is the location of the amino group at the C-3 position. This contrasts with more common amino sugars like Glucosamine (B1671600) (2-amino-2-deoxy-glucose) and Mannosamine (2-amino-2-deoxy-mannose), where the amino group is located at the C-2 position nih.govchemscene.comsmallmolecules.com.

Deoxy Feature: Mycosamine is a 6-deoxy sugar, meaning it lacks a hydroxyl group at the C-6 position, which is instead a methyl group. This makes it structurally related to L-rhamnose (6-deoxy-L-mannose) and D-rhamnose (6-deoxy-D-mannose). Its full chemical name, 3-amino-3,6-dideoxy-D-mannose, precisely describes these features: it is a derivative of D-mannose that has been modified at two positions (C-3 and C-6) nih.gov.

Relationship to Parent Hexoses: The stereochemistry of the hydroxyl groups in Mycosamine at C-2, C-4, and C-5 is derived from the parent sugar, D-mannose. In contrast, Glucosamine is derived from glucose nih.gov. These relationships are crucial for understanding the biosynthesis and chemical properties of these amino sugars.

| Compound Name | Parent Sugar | Amino Group Position | Deoxy Position |

|---|---|---|---|

| Mycosamine | D-Mannose | C-3 | C-6 |

| Glucosamine | D-Glucose | C-2 | None |

| Mannosamine | D-Mannose | C-2 | None |

| Perosamine | D-Mannose | C-4 | C-6 |

Perosamine (4-amino-4,6-dideoxy-D-mannose) is another related amino sugar found in some antibiotics, further illustrating how variations in the position of the amino group on the hexose scaffold lead to different, functionally distinct molecules taylorandfrancis.com.

Synthetic Methodologies

Chemical Synthesis Approaches

The chemical synthesis of complex molecules like 3-Amino-2,4,5-trihydroxyhexanal requires precise control over stereochemistry and functional group manipulations.

Total Synthesis Strategies of this compound

A total synthesis of this compound would likely commence from simple, achiral starting materials. A plausible strategy would involve the creation of the carbon backbone, followed by the stereocontrolled introduction of the hydroxyl and amino functionalities. One potential disconnection approach could involve a retrosynthetic analysis that breaks the molecule down into smaller, more readily available fragments. For instance, an aldol (B89426) reaction between a protected three-carbon aldehyde and a three-carbon nitrogen-containing nucleophile could form the C3-C4 bond. Subsequent functional group interconversions and stereochemical adjustments would be necessary to achieve the final target.

Modern synthetic methods for preparing 1-, 2-, and 3-amino sugars often start from carbohydrate derivatives, glycals, alcohols, or carbonyl compounds. nih.gov A key challenge in the total synthesis of this compound would be the selective introduction of the amino group at the C3 position.

Stereoselective and Chiral Pool Synthesis Routes

Given the multiple chiral centers in this compound, achieving the desired stereoisomer is paramount. Stereoselective synthesis aims to control the formation of these centers.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as carbohydrates or amino acids, as starting materials. For instance, a derivative of a common sugar like D-glucose or D-mannose could serve as a starting point. The existing stereocenters in the sugar would provide a template for establishing the stereochemistry of the new chiral centers in the target molecule. A synthetic pathway starting from methyl α-D-glucose has been described for the synthesis of TDP-3-amino-3,4,6-trideoxy-α-D-xylo-hexopyranose, a related amino sugar. nih.gov This highlights the feasibility of using glucose as a chiral pool starting material.

Asymmetric Catalysis: Another powerful tool is the use of chiral catalysts to induce stereoselectivity. For example, asymmetric aminohydroxylation or dihydroxylation reactions could be employed to install the hydroxyl and amino groups with specific stereochemistry. Metal-based catalysts have shown significant progress in the regio- and stereoselective synthesis of amino sugars. nih.gov

A hypothetical stereoselective route could involve the use of a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions. For example, 2-hydroxy-3-pinanone has been used as a chiral auxiliary in the asymmetric synthesis of α-amino acids. documentsdelivered.com

Table 1: Comparison of Potential Stereoselective Strategies

| Strategy | Advantages | Disadvantages | Relevant Precursors/Reagents |

| Chiral Pool Synthesis | Readily available starting materials with defined stereochemistry. | Limited to the inherent stereochemistry of the starting material; may require extensive functional group manipulation. | D-glucose, D-mannose, L-serine |

| Asymmetric Catalysis | High enantiomeric and diastereomeric excesses can be achieved. | Catalyst development can be challenging and expensive. | Chiral ligands (e.g., Sharpless ligands), metal catalysts (e.g., Os, Ru) |

| Chiral Auxiliaries | Covalently attached chiral group directs stereoselective reactions. | Requires additional steps for attachment and removal of the auxiliary. | Evans auxiliaries, 2-hydroxy-3-pinanone |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. This approach can offer milder reaction conditions and improved stereoselectivity. For the synthesis of this compound, a chemoenzymatic route could involve the chemical synthesis of a precursor molecule, followed by one or more key enzymatic steps to introduce or modify functional groups.

For example, a chemical synthesis could be used to construct the carbon skeleton with a ketone at the C3 position. A transaminase enzyme could then be used to stereoselectively introduce the amino group at this position. Pyrazines, for instance, can be synthesized chemoenzymatically from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov This demonstrates the potential of using enzymes to form C-N bonds in complex molecules.

Another chemoenzymatic strategy could involve the use of a lipase (B570770) for the regioselective acylation or deacylation of hydroxyl groups, allowing for the differential protection of the various hydroxyls in the molecule.

Enzymatic and Biocatalytic Production

The use of whole-cell biocatalysts or isolated enzymes offers a green and efficient alternative to traditional chemical synthesis for the production of amino sugars.

Identification of Relevant Enzyme Systems and Reaction Mechanisms

In biological systems, amino sugars are typically formed through the action of specific enzymes that introduce an amino group onto a sugar backbone. nih.govresearchgate.net The key enzyme classes relevant to the synthesis of this compound would include:

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule, such as an amino acid (e.g., L-glutamate or L-alanine), to a keto group on the acceptor substrate. researchgate.net A keto-hexanal precursor could be converted to this compound using a suitable aminotransferase.

Amidotransferases: These enzymes utilize the amide group of L-glutamine as the nitrogen source. researchgate.net Glucosamine-6-phosphate synthase, a well-studied amidotransferase, catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. numberanalytics.com

Dehydrogenases and Reductases: These enzymes would be crucial for establishing the correct oxidation state at various positions in the molecule. For instance, a dehydrogenase could be used to oxidize a hydroxyl group to a ketone, which is then a substrate for a transaminase.

The hexosamine biosynthetic pathway (HBP) is a central metabolic route for the production of UDP-N-acetylglucosamine, a key precursor for many glycoconjugates. numberanalytics.com This pathway involves the conversion of fructose-6-phosphate to glucosamine-6-phosphate, highlighting the natural enzymatic machinery available for amino sugar synthesis.

Table 2: Key Enzyme Classes for this compound Synthesis

| Enzyme Class | Reaction Catalyzed | Potential Role in Synthesis |

| Aminotransferases | Transfer of an amino group from a donor to a keto acceptor. | Stereoselective amination of a 3-keto-2,4,5-trihydroxyhexanal precursor. |

| Amidotransferases | Transfer of an amide group from glutamine to a sugar. | Introduction of the amino group at C3. |

| Dehydrogenases | Oxidation of a hydroxyl group to a carbonyl group. | Generation of a keto precursor for amination. |

| Aldolases | Formation of carbon-carbon bonds. | Construction of the six-carbon backbone. |

Bioreactor and Fermentation Strategies for Amino Sugar Production

The large-scale production of this compound via biocatalysis would rely on optimized bioreactor and fermentation strategies. This typically involves the use of genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, that are capable of overproducing the desired amino sugar. nih.gov

The general process for amino acid production via fermentation, which can be adapted for amino sugars, starts with the conversion of a carbon source like starch or glucose into fermentable sugars. yasmintrading.com These sugars are then fed to the engineered microbes in a bioreactor under controlled conditions of temperature, pH, and aeration.

Metabolic Engineering: To enhance the production of a specific amino sugar, the host microorganism's metabolism would need to be engineered. This could involve:

Overexpression of key biosynthetic enzymes: Increasing the levels of the enzymes directly involved in the synthesis of this compound.

Deletion of competing pathways: Knocking out genes that divert metabolic flux away from the desired product.

Optimization of cofactor regeneration: Ensuring a sufficient supply of cofactors like NAD(P)H, which are often required by dehydrogenases and reductases. chemistryviews.org

Fermentation Process Design: The design of the fermentation process is critical for maximizing yield and productivity. Key parameters that need to be controlled include the feed rate of the carbon source, pH, temperature, and dissolved oxygen levels. Fed-batch or continuous fermentation strategies are often employed to maintain optimal conditions and avoid the accumulation of toxic byproducts.

The commercial production of many amino acids relies on such fermentation processes using mutant bacteria that overproduce a specific amino acid from glucose. wikipedia.org Similar strategies could be developed for the industrial-scale production of this compound.

Biosynthetic Pathways and Natural Occurrence

Isolation and Characterization from Biological Sources

Kanosamine was first identified and studied in the 1960s from the fermentation broths of Bacillus aminoglucosidicus (now reclassified as a strain of Bacillus pumilus). acs.org Its isolation involves standard techniques for separating polar metabolites from culture supernatants, typically utilizing ion-exchange chromatography to capture the basic amino sugar, followed by further purification steps. Characterization is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm its structure as 3-amino-3-deoxy-D-glucose. cdnsciencepub.com This amino sugar is also found as a structural moiety within more complex antibiotics, from which it can be liberated by acid hydrolysis for analysis.

Elucidation of Enzymatic Biosynthesis Routes of 3-Amino-2,4,5-trihydroxyhexanal and Related Amino Sugars

The biosynthesis of kanosamine is a prime example of how microorganisms create 3-amino sugars. Two primary, distinct pathways have been identified in different bacteria, showcasing convergent evolution to arrive at the same small molecule.

Pathway 1: The UDP-Glucose Route

The initially characterized pathway, found in organisms like Amycolatopsis mediterranei and Bacillus pumilus, begins with UDP-glucose, a common activated sugar in metabolism. acs.orgresearchgate.net This route involves a series of enzymatic steps:

Oxidation: A dehydrogenase enzyme uses NAD⁺ to oxidize the C-3 hydroxyl group of UDP-glucose, forming UDP-3-keto-glucose.

Transamination: A specific aminotransferase enzyme then transfers an amino group from an amino acid donor, typically L-glutamate or L-glutamine, to the C-3 position of the keto-intermediate. researchgate.net This step is crucial as it introduces the defining nitrogen atom.

Hydrolysis: The resulting UDP-kanosamine is then hydrolyzed, releasing free kanosamine and UDP. researchgate.net

Pathway 2: The Glucose-6-Phosphate Route

A more recently discovered and arguably more direct pathway was identified in Bacillus subtilis and Bacillus cereus. nih.govacs.org This pathway starts from glucose-6-phosphate (G6P), a key node in glycolysis.

Oxidation: An NAD(P)⁺-dependent dehydrogenase (NtdC/KabC) oxidizes G6P at the C-3 position to create the unstable intermediate, 3-keto-glucose-6-phosphate. nih.govnih.gov

Transamination: A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase (NtdA/KabA) catalyzes the transfer of an amino group from glutamate (B1630785) to the 3-keto intermediate, forming kanosamine-6-phosphate. nih.govacs.org

Dephosphorylation: Finally, a phosphatase (NtdB/KabB) removes the phosphate group from C-6 to yield the final product, kanosamine. nih.gov

Kinetic studies of the B. cereus pathway have shown that the initial oxidation step is the slowest, which may prevent the accumulation of the unstable and potentially toxic 3-keto intermediate. nih.gov

Table 1: Comparison of Kanosamine Biosynthetic Pathways

| Feature | UDP-Glucose Pathway | Glucose-6-Phosphate Pathway |

|---|---|---|

| Starting Precursor | UDP-glucose | Glucose-6-phosphate |

| Key Intermediates | UDP-3-keto-glucose, UDP-kanosamine | 3-keto-glucose-6-phosphate, Kanosamine-6-phosphate |

| Enzyme Types | Dehydrogenase, Aminotransferase, Hydrolase | Dehydrogenase, Aminotransferase, Phosphatase |

| Example Organisms | Amycolatopsis mediterranei, Bacillus pumilus | Bacillus subtilis, Bacillus cereus UW85 |

| Reference | acs.orgresearchgate.net | nih.govacs.org |

Precursors and Metabolic Intermediates in Biosynthesis

The biosynthesis of 3-amino sugars is intrinsically linked to primary metabolism. The necessary precursors are fundamental molecules derived from the central carbon and nitrogen metabolic pools of the cell.

Primary Precursors:

Glucose: As the ultimate carbon source, glucose enters glycolysis to be converted into glucose-6-phosphate, the direct precursor for one of the main kanosamine biosynthetic pathways. nih.govacs.org

UTP (Uridine Triphosphate): In the UDP-glucose dependent pathway, UTP is required to activate glucose-1-phosphate into UDP-glucose. researchgate.net

L-Glutamine / L-Glutamate: These serve as the primary nitrogen donors for the crucial transamination step in all known pathways leading to 3-amino sugars. acs.orgresearchgate.net

Key Metabolic Intermediates: The pathways are defined by their unique activated intermediates, which ensure the specificity and efficiency of the enzymatic reactions.

Table 2: Key Intermediates and Enzymes in Kanosamine Biosynthesis

| Intermediate | Enzyme (B. cereus example) | Function | Reference |

|---|---|---|---|

| Glucose-6-Phosphate | - | Starting Precursor | nih.gov |

| 3-keto-glucose-6-phosphate | KabC (Dehydrogenase) | Oxidation of C3-hydroxyl | nih.gov |

| Kanosamine-6-phosphate | KabA (Aminotransferase) | Addition of amino group at C3 | nih.gov |

| Kanosamine | KabB (Phosphatase) | Removal of C6-phosphate | nih.gov |

| UDP-glucose | - | Starting Precursor (alternate pathway) | acs.org |

| UDP-3-keto-glucose | UDP-glucose 3-dehydrogenase | Oxidation of C3-hydroxyl | researchgate.net |

| UDP-kanosamine | Aminotransferase | Addition of amino group at C3 | researchgate.net |

Regulation of Biosynthetic Gene Clusters

The production of amino sugars like kanosamine, which are often destined for secondary metabolite synthesis, is tightly regulated at the genetic level. The genes encoding the necessary biosynthetic enzymes are typically organized into co-located and co-regulated units known as Biosynthetic Gene Clusters (BGCs).

In Bacillus cereus UW85, the genes for kanosamine biosynthesis (kabA, kabB, kabC) are located within the larger BGC responsible for producing the antibiotic zwittermicin A, indicating a coordinated regulation to ensure the timely supply of the amino sugar building block. nih.gov Similarly, in Bacillus subtilis, the ntdABC gene cluster is responsible for kanosamine production. acs.org

Regulation can occur through various mechanisms. Often, the expression of these gene clusters is controlled by pathway-specific regulators that can respond to the accumulation of intermediates or the final product. Furthermore, broader regulatory networks that govern secondary metabolism, such as those responding to nutrient limitation or other cellular stress signals, also play a critical role in activating the expression of these BGCs. This ensures that the cell dedicates resources to producing these specialized molecules only when necessary.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C1 position is a key center for chemical modifications. Its electrophilic nature allows for a variety of nucleophilic addition reactions.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid (aldonic acid) using mild oxidizing agents like bromine water. libretexts.orgncert.nic.in This reaction is a common test for reducing sugars. libretexts.org Conversely, reduction of the aldehyde group, typically with a reducing agent such as sodium borohydride (B1222165), yields the corresponding sugar alcohol (alditol), where the aldehyde is converted to a primary alcohol. libretexts.org

Imines and Related Compounds: The aldehyde functionality reacts with primary amines to form imines, also known as Schiff bases. msu.edu This reaction is reversible and acid-catalyzed. msu.edu With secondary amines, enamines can be formed. msu.edu These reactions are crucial in various biological and synthetic pathways.

Cyanohydrin Formation: The addition of hydrogen cyanide to the aldehyde group results in the formation of a cyanohydrin. msu.edu This reaction proceeds through the nucleophilic attack of the cyanide ion on the carbonyl carbon and is a method for extending the carbon chain of the sugar. msu.edu

Table 1: Key Reactions of the Aldehyde Group in 3-Amino-2,4,5-trihydroxyhexanal

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Bromine water, Tollen's reagent | Carboxylic acid (Gluconic acid derivative) |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol (Alditol) |

| Imine Formation | Primary amine (R-NH2), acid catalyst | Imine (Schiff base) |

| Cyanohydrin Formation | Hydrogen cyanide (HCN), base catalyst | Cyanohydrin |

Transformations at Hydroxyl Group Positions

The hydroxyl groups at positions C2, C4, and C5 behave like typical alcohol groups, allowing for esterification and etherification. libretexts.org However, their reactivity can differ based on their position (primary vs. secondary) and steric hindrance. researchgate.net Generally, the primary hydroxyl group (if present in a cyclized form) is more reactive than the secondary ones. researchgate.net

Esterification: The hydroxyl groups can be converted to esters by reacting with acid anhydrides (like acetic anhydride) or acid chlorides in the presence of a base. libretexts.org This transformation is useful for protecting the hydroxyl groups during other reactions and for altering the solubility of the molecule. libretexts.org

Etherification: Treatment with an alkyl halide, such as iodomethane, in the presence of a mild base like silver oxide (Williamson ether synthesis) converts the hydroxyl groups to ethers. libretexts.org This derivatization also serves as a protective strategy and can modify the compound's biological activity.

Table 2: Derivatization of Hydroxyl Groups

| Transformation | Reagent(s) | Resulting Functional Group |

| Esterification | Acetic anhydride (B1165640), pyridine | Acetate ester |

| Etherification | Iodomethane, silver oxide | Methyl ether |

Chemistry of the Amino Functionality

The amino group at the C3 position introduces basicity and nucleophilicity to the molecule, opening up another set of derivatization possibilities. wikipedia.org The presence of this group is characteristic of amino sugars, which are important components of many biological macromolecules. nih.govcreative-proteomics.com

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetic anhydride will yield the N-acetyl derivative. This is a common modification in naturally occurring amino sugars like N-acetylglucosamine. wikipedia.org

Participation in Reactions: The amino group can influence the stereochemical outcome of glycosylation reactions. nih.gov It can also be a target for enzymatic modifications in biological systems. The introduction of an amino group can be achieved synthetically via nucleophilic displacement or from glycals. wikipedia.orglscollege.ac.in

Formation of Glycosides and Oligosaccharide Linkages

In its cyclic hemiacetal form, the anomeric hydroxyl group of this compound can react with an alcohol in the presence of an acid catalyst to form a glycoside. libretexts.orglibretexts.org This reaction is fundamental to the formation of oligosaccharides and polysaccharides. libretexts.org

The stereoselectivity of glycosidic bond formation is a significant challenge in carbohydrate chemistry. The presence of the amino group at C3 can influence the stereochemical outcome. The formation of 1,2-cis or 1,2-trans glycosidic linkages can be directed by the choice of protecting groups and reaction conditions. nih.gov For instance, using a participating group at a neighboring position can favor the formation of a 1,2-trans product. nih.gov

Design and Synthesis of Chemically Modified Analogs and Derivatives

The chemical functionalities of this compound provide numerous opportunities for the design and synthesis of modified analogs. These modifications can be aimed at enhancing biological activity, improving stability, or creating probes for studying biological processes.

Strategies for creating derivatives include:

Modifying the Carbon Skeleton: Reactions like the cyanohydrin formation can be used to extend the carbon chain.

Varying Substituents: The hydroxyl and amino groups can be replaced with other functionalities, such as halogens or azido (B1232118) groups, which can then be further manipulated. wikipedia.org The synthesis of amino sugars can be achieved through methods like nucleophilic displacement or starting from glycals. lscollege.ac.in

Stereochemical Modifications: Altering the stereochemistry at one or more chiral centers can lead to the synthesis of epimers with potentially different biological properties.

The synthesis of complex amino sugar derivatives often requires a multi-step approach involving protection, functional group interconversion, and stereoselective glycosylation. bohrium.com

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For amino sugars like 3-Amino-2,4,5-trihydroxyhexanal, ¹H and ¹³C NMR provide critical information about the carbon skeleton, the position of substituents (hydroxyl and amino groups), and the relative stereochemistry of chiral centers.

In aqueous solutions, aldehydes and sugars exist in equilibrium with their cyclic hemiacetal forms. For this compound, this would involve the formation of pyranose (six-membered) or furanose (five-membered) rings, each of which can exist as α and β anomers. NMR is particularly adept at studying these equilibria.

¹H NMR spectra reveal the number of chemically distinct protons, their local electronic environment (chemical shift), and their connectivity through spin-spin coupling (J-coupling). For instance, the anomeric proton (the hydrogen attached to the hemiacetal carbon) is highly diagnostic, typically appearing downfield (at a higher chemical shift) due to the deshielding effect of two adjacent oxygen atoms. researchgate.net The magnitude of the coupling constant between adjacent protons (e.g., ³J(H1,H2)) is governed by the dihedral angle between them, as described by the Karplus relationship, allowing for the assignment of anomeric configuration (α vs. β) and ring conformation (e.g., chair or boat). researchgate.net

¹³C NMR provides a count of unique carbon atoms and information about their hybridization and bonding environment. The chemical shift of the anomeric carbon is also a key indicator of the α or β configuration. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and piecing together the complete molecular structure.

A representative ¹H NMR dataset for D-glucosamine hydrochloride in D₂O illustrates the type of information obtained. The presence of two distinct signals for the anomeric proton confirms the existence of both α and β anomers in solution. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for D-Glucosamine Anomers in D₂O

| Proton | α-Anomer Chemical Shift (ppm) | β-Anomer Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-1 | ~5.45 | ~4.94 | Doublet | ³J(H1,H2) ≈ 3.7 (α), 8.5 (β) |

| H-2 | ~3.95 | ~3.50 | Doublet of doublets | - |

| H-3 | ~4.20 | ~3.85 | Triplet | - |

| H-4 | ~4.05 | ~3.75 | Triplet | - |

| H-5 | ~4.15 | ~3.65 | Multiplet | - |

| H-6a, H-6b | ~3.90-4.00 | ~3.90-4.00 | Multiplet | - |

Note: Chemical shifts are approximate and can vary with pH, temperature, and concentration. Data compiled from representative literature. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, high-resolution mass spectrometry (HRMS) can provide an exact molecular weight, which is used to determine its elemental formula with high confidence. escholarship.org

Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed for polar, non-volatile molecules like amino sugars, allowing them to be analyzed without derivatization. europeanpharmaceuticalreview.com The molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. scienceopen.com The resulting product ion spectrum is a fingerprint that can be used for identification and structural elucidation. For amino sugars, characteristic fragmentation pathways involve the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar backbone, as well as cleavages of the carbon ring. researchgate.net For example, in the analysis of glucosamine (B1671600) (m/z 180 for [M+H]⁺), characteristic product ions at m/z 72 and 84 are often monitored for selective detection. researchgate.netnih.gov

Table 2: Characteristic ESI-MS/MS Fragments for Protonated Glucosamine ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 180.1 | 162.1 | 18 (H₂O) | Dehydrated Glucosamine |

| 180.1 | 144.1 | 36 (2x H₂O) | Doubly Dehydrated Glucosamine |

| 180.1 | 126.1 | 54 (3x H₂O) | Triply Dehydrated Glucosamine |

| 180.1 | 84.1 | 96 | C₄H₈NO⁺ Fragment |

| 180.1 | 72.1 | 108 | C₃H₆NO⁺ Fragment |

Note: Fragmentation patterns are dependent on collision energy and instrument type. Data based on findings for glucosamine. researchgate.netnih.govresearchgate.net

Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. Given the polar and chiral nature of amino sugars, several chromatographic strategies are applicable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. Due to the high polarity and lack of a strong UV chromophore, several approaches are used:

Reversed-Phase (RP) HPLC: This technique is often used after derivatization of the amino sugar with a UV-active or fluorescent tag, which also increases hydrophobicity for better retention on C18 columns. aph-hsps.hu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating very polar compounds without derivatization. It uses a polar stationary phase (like silica (B1680970) or a bonded diol) and a mobile phase with a high percentage of organic solvent, providing good retention for underivatized sugars. europeanpharmaceuticalreview.comresearchgate.net

Ion-Exchange Chromatography: This method separates molecules based on their charge and is effective for separating amino sugars from neutral sugars. mpg.de

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires the analyte to be volatile. Therefore, the hydroxyl and amino groups of the sugar must first be derivatized (e.g., through silylation or acetylation) to reduce their polarity and increase their volatility. creative-proteomics.com While requiring extra sample preparation steps, GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries.

Table 3: Comparison of Chromatographic Techniques for Amino Sugar Analysis

| Technique | Principle | Sample Preparation | Detection | Advantages |

| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Often requires derivatization. | UV, Fluorescence, MS. | Robust, widely available. |

| HILIC | Partitioning between a polar stationary phase and a semi-aqueous mobile phase. | Minimal, no derivatization needed. | MS, Evaporative Light Scattering Detector (ELSD). | Ideal for polar analytes, MS-compatible mobile phases. europeanpharmaceuticalreview.com |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Mandatory derivatization to increase volatility. | Mass Spectrometry (MS). | High resolution, structural information from MS. creative-proteomics.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov These techniques are complementary and can confirm the presence of key structural motifs in this compound.

Infrared (IR) Spectroscopy: An IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For an amino sugar, the spectrum is typically dominated by:

A broad, strong band in the 3500-3200 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding.

C-H stretching vibrations just below 3000 cm⁻¹.

A band for the aldehydic C=O stretch, expected around 1740-1720 cm⁻¹ for the open-chain form.

N-H bending (scissoring) vibrations for the primary amine group, typically found around 1650-1580 cm⁻¹. nist.gov

A complex "fingerprint" region between 1400-1000 cm⁻¹, which contains C-O stretching and O-H bending vibrations characteristic of the polyol structure. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is an excellent complementary technique to IR, especially for studying the C-C backbone of the sugar.

Table 4: General IR Absorption Regions for Key Functional Groups in an Amino Sugar

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium (often overlapped with O-H) |

| C-H (sp³) | Stretching | 2960 - 2850 | Medium |

| C=O (Aldehyde) | Stretching | 1740 - 1720 | Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

Note: These are general ranges; exact positions are sensitive to the molecular environment and hydrogen bonding. mdpi.comspectroscopyonline.com

X-ray Crystallography for Absolute Stereochemical Determination

While the techniques above provide connectivity and relative stereochemistry, only X-ray crystallography can determine the absolute three-dimensional arrangement of atoms in a molecule with certainty, provided a suitable single crystal can be grown. pan.pl This method is the gold standard for assigning the absolute configuration (R/S) of every chiral center.

For a molecule like this compound, obtaining a crystal of the open-chain form can be challenging due to its flexibility and tendency to form syrups. It is more common to crystallize a stable cyclic derivative. Research on related 3-amino sugars has successfully employed this technique. For example, the crystal structures of methyl 3-amino-3-deoxy-α-D-altropyranosides and methyl 3-amino-3-deoxy-α-D-glucopyranosides have been determined, confirming their chair conformations and the stereochemistry of the amino and hydroxyl substituents. documentsdelivered.comnih.govrsc.org

The analysis of a crystal structure provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's constitution and conformation in the solid state.

Table 5: Illustrative Crystallographic Data for a Related 3-Amino Sugar Derivative

| Parameter | Example Value (for a methyl 3-amino-3-deoxy-glucopyranoside) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.8 |

| c (Å) | 14.2 |

| α, β, γ (°) | 90, 90, 90 |

| Conformation | ⁴C₁ Chair |

Note: Data is representative and based on published structures of 3-amino sugar derivatives to illustrate the type of information obtained. documentsdelivered.comrsc.org

Biological Significance and Mechanistic Insights

Role as a Constituent of Complex Biological Carbohydrates and Glycans

Amino sugars are fundamental components of a wide array of complex carbohydrates and glycans in various organisms. While 3-Amino-2,4,5-trihydroxyhexanal itself is not prominently documented, related 3-amino sugars are integral to the structure of bacterial polysaccharides and antibiotics. For instance, 3-amino-3,6-dideoxy-D-glucose (also known as 3-amino-3-deoxy-D-quinovose or vionosamine) and 3-amino-3,6-dideoxy-L-glucose (3-amino-3-deoxy-L-rhamnose) are found in the O-antigens of the lipopolysaccharide (LPS) of some Gram-negative bacteria. These sugars contribute to the structural diversity and integrity of the bacterial cell surface.

Participation in Glycoconjugate Biosynthesis and Function

The biosynthesis of glycoconjugates containing 3-amino sugars involves a series of enzymatic steps. Typically, a sugar nucleotide diphosphate (B83284) (NDP-sugar) is synthesized and then chemically modified. For 3-amino sugars, this often involves an aminotransferase enzyme that replaces a hydroxyl group with an amino group. These modified sugars are then transferred by glycosyltransferases to a growing polysaccharide chain or another acceptor molecule. The resulting glycoconjugates, such as the bacterial LPS, play crucial roles in protecting the bacterium from the host immune system and maintaining membrane stability.

Interactions in Cellular Recognition and Communication Pathways

The carbohydrate structures on cell surfaces, including those containing amino sugars, are key players in cellular recognition and communication. The specific arrangement and chemical nature of these sugars create a "glycan code" that is read by lectins, which are carbohydrate-binding proteins. This interaction mediates a variety of biological processes, including cell-cell adhesion, immune responses, and host-pathogen interactions. The presence of a 3-amino sugar in a bacterial O-antigen can alter its antigenicity, helping the bacterium to evade the host's immune surveillance.

Involvement in Microbial Metabolism and Structural Components

In microorganisms, 3-amino sugars are primarily found as structural components of the cell envelope, particularly in the LPS of Gram-negative bacteria and in the teichoic acids of some Gram-positive bacteria. They contribute to the physical properties of the cell envelope and can be essential for microbial viability. The metabolic pathways leading to these sugars are often specific to certain bacterial species and can be targets for the development of new antimicrobial agents.

Mechanisms of Biological Activity, Including Anti-infective Potential

The unique structures conferred by 3-amino sugars can be associated with biological activity. For example, some antibiotics contain 3-amino sugars that are crucial for their mechanism of action. These sugars can be involved in binding to the molecular target of the antibiotic, such as the ribosome or DNA. Furthermore, because the biosynthetic pathways for these unusual sugars are often found in pathogens but not in their hosts, these pathways represent attractive targets for the development of new anti-infective drugs.

Role in Glycodiversification of Natural Products

The incorporation of various sugars, including amino sugars, into natural products is a key mechanism for generating structural and functional diversity. This process, known as glycodiversification, is carried out by a range of enzymes, including glycosyltransferases with relaxed substrate specificity. By attaching different sugar moieties, organisms can modify the properties of a natural product, such as its solubility, stability, and biological activity. The presence of a 3-amino sugar can be a critical determinant of the therapeutic potential of a natural product antibiotic.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

For other amino sugars, such as various methyl 3-amino-2,3,6-trideoxy-L-hexopyranosides, molecular modeling techniques, particularly Density Functional Theory (DFT), have been employed. These studies typically investigate the different possible conformations of the molecule, such as the chair and boat forms of the pyranose ring, and determine their relative stabilities. The orientation of substituent groups, like the amino and hydroxyl groups, and the influence of intramolecular hydrogen bonding are critical aspects of these analyses. Such studies are fundamental to understanding how these molecules might interact with biological receptors.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. For various organic compounds, these studies elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the reactivity of a molecule, including its potential to act as a nucleophile or electrophile, and for understanding its intermolecular interactions.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating parameters like chemical shifts and coupling constants for NMR, or vibrational frequencies for IR, researchers can predict what the experimental spectra should look like. These theoretical spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For many amino compounds, theoretical calculations have been shown to be in good agreement with experimental spectroscopic results.

In Silico Approaches for Biological Target Prediction and Ligand Interactions

In silico methods are a cornerstone of modern drug discovery and development. These computational techniques are used to predict the potential biological targets of a molecule by screening it against databases of known protein structures. Molecular docking simulations can then model the interaction between the small molecule (the ligand) and the protein target, predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While such studies have been performed for a vast array of compounds, including various amino-containing molecules, specific predictions for 3-Amino-2,4,5-trihydroxyhexanal are not documented.

Research Applications and Emerging Perspectives

Utility as Chiral Building Blocks in Asymmetric Synthesis

The presence of multiple stereocenters and a combination of amino and hydroxyl functional groups makes 3-Amino-2,4,5-trihydroxyhexanal a highly attractive chiral building block for asymmetric synthesis. Chiral building blocks are essential for the construction of enantiomerically pure molecules, a critical requirement for many pharmaceuticals and biologically active compounds where stereochemistry dictates efficacy and safety.

The strategic placement of the amino and hydroxyl groups in this compound allows for a variety of stereocontrolled transformations. These functional groups can act as directing groups or can be modified to introduce new functionalities with high stereoselectivity. For instance, the amino group can be protected and the hydroxyl groups can be selectively functionalized, paving the way for the synthesis of complex chiral molecules. The aldehyde functionality provides a reactive handle for carbon-carbon bond formation through reactions like aldol (B89426) additions, Wittig reactions, and reductive aminations.

The principles of using chiral sugars and amino acids as building blocks are well-established. acs.orgacs.orgnih.gov These readily available natural products have been instrumental in the synthesis of numerous complex molecules. This compound, with its hybrid structure reminiscent of both amino acids and sugars, is poised to offer unique advantages in the construction of novel molecular architectures. The inherent chirality of the molecule can be transferred to new stereocenters during a reaction, a fundamental concept in asymmetric synthesis.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. The design of effective probes often requires a scaffold that can be selectively functionalized to incorporate reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. The structure of this compound provides a versatile platform for the development of such probes.

The aldehyde group is particularly useful for chemoselective ligation reactions, such as the formation of oximes or hydrazones, which can be carried out under mild, biocompatible conditions. nih.gov This allows for the specific labeling of biomolecules containing corresponding ketone or aminooxy functionalities. The amino and hydroxyl groups can be modified to tune the probe's solubility, cell permeability, and target affinity.

Furthermore, the polyhydroxylated nature of this compound can mimic the carbohydrate portion of glycoconjugates, potentially enabling the development of probes to study carbohydrate-protein interactions or enzymatic processes involved in glycan metabolism. The ability to selectively functionalize specific C-H bonds is also an emerging strategy for creating novel biological probes. researchgate.net

Applications in Glycoscience and Glycoengineering

Glycoscience is the study of the structure, function, and biology of carbohydrates (glycans). Given that this compound is structurally related to amino sugars, it holds significant potential in this field. Amino sugars are fundamental components of many important biomolecules, including bacterial cell walls, antibiotics, and glycoproteins.

This compound could serve as a synthetic precursor to rare or modified amino sugars, which are often difficult to isolate from natural sources. nih.gov By manipulating the stereochemistry and functional groups of this compound, researchers can access a diverse range of novel sugar derivatives. These synthetic analogs can be used to probe the active sites of glycosyltransferases and glycosidases, enzymes that play crucial roles in health and disease.

In the realm of glycoengineering, which involves the modification of glycan structures on proteins and cells, this compound derivatives could be employed as metabolic labels. Once taken up by cells, they could be incorporated into cellular glycans, allowing for their visualization and study. This approach can provide insights into glycan trafficking, dynamics, and their roles in cellular communication.

Contributions to Synthetic Biology and Biocatalysis

Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound and its derivatives could be utilized as novel substrates for engineered enzymes or as building blocks for the creation of artificial metabolic pathways. The development of biocatalysts for the synthesis of chiral amino alcohols is an area of active research, and enzymes could potentially be evolved to recognize and transform this specific aminoaldehyde.

The creation of "mirror life," a hypothetical form of life with opposite chirality to that found in nature, is a fascinating concept in synthetic biology. wikipedia.org The synthesis of L-sugars and D-amino acids, the enantiomers of the natural building blocks, is a key challenge in this area. Compounds like this compound, with their defined stereochemistry, could serve as starting materials for the synthesis of these unnatural biomolecules, enabling the construction of mirror-image proteins and nucleic acids. wikipedia.org

Role in Understanding Natural Product Diversity

Many natural products, particularly those with antibiotic or anticancer activity, are glycosylated with unusual sugars, including amino sugars. The unique structures of these sugars are often critical for the biological activity of the parent molecule. Understanding the biosynthetic pathways that lead to these diverse sugar moieties is a key goal in natural product chemistry.

While the direct natural occurrence of this compound has not been widely reported, its structural features are present in various natural products. For example, the biosynthesis of some amino sugars may proceed through intermediates with similar functionalities. nih.gov Studying the synthesis and reactivity of this compound can therefore provide valuable insights into the chemical logic of natural product biosynthesis.

Furthermore, the ammonia-involved formose-like reaction, which proposes the synthesis of amino acids from aldehydes and ammonia, highlights the potential for such compounds to be involved in prebiotic chemical evolution. acs.org Investigations into the formation and reactions of aminoaldehydes under prebiotic conditions could shed light on the origins of the building blocks of life.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Currently, there are no significant academic publications detailing the synthesis, characterization, or biological activity of 3-Amino-2,4,5-trihydroxyhexanal. The compound's existence is primarily noted in chemical catalogs, suggesting it is available for research purposes but remains largely unexplored. bldpharm.com The IUPAC name for a related, well-studied compound is (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, also known as the open-chain form of D-glucosamine. nih.gov The key distinction lies in the position of the amino group (at C2 for glucosamine (B1671600) versus C3 for the title compound).

The primary "contribution" at this stage is the implicit proposal of a novel molecular structure. The academic value of this compound will be realized through future research that elucidates its properties and potential functions. The discoveries will likely stem from:

The development of a novel synthetic pathway to access this specific isomer.

The full characterization of its chemical and physical properties.

The investigation of its biological activities, particularly in comparison to naturally occurring amino sugars like glucosamine.

Remaining Research Challenges and Knowledge Gaps

The study of this compound is in its infancy, and as such, the knowledge gaps are extensive. The most significant challenges are:

Synthesis and Purification: A robust and stereoselective synthetic route to produce this compound in sufficient purity and quantity for detailed study has not been reported. The presence of multiple stereocenters presents a considerable challenge in isolating the desired isomer.

Full Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) is needed to definitively confirm the structure and stereochemistry. Physicochemical properties such as solubility, stability, and pKa values are also unknown.

Biological Activity: There is no data on how this compound interacts with biological systems. Key questions remain regarding its potential as a substrate or inhibitor for enzymes that process carbohydrates and amino sugars, such as kinases or glycosidases.

Metabolic Fate: It is unknown if this compound can be metabolized by cells, and if so, what the resulting products would be. Understanding its metabolic stability is crucial for any potential biological application.

Prospects for Novel Discoveries and Applications in Chemical Biology

The unique structure of this compound suggests several exciting avenues for discovery in chemical biology. Its status as an analogue of natural amino sugars makes it a prime candidate for:

Enzyme Inhibition: The altered position of the amino group could lead to selective inhibition of enzymes involved in amino sugar metabolism. This could provide valuable tools for studying metabolic pathways or for developing new therapeutic agents. For instance, selective inhibitors of specific enzymes like fibroblast growth factor receptors (FGFRs) are of significant interest in cancer research. nih.govsemanticscholar.org

Probing Carbohydrate-Binding Proteins: This compound could be used as a molecular probe to study the binding specificity of lectins and other carbohydrate-binding proteins. Its unique structure might reveal novel binding interactions.

Glycoconjugate Synthesis: As a novel building block, it could be incorporated into synthetic glycans, glycoproteins, or glycolipids to study the impact of structural modifications on their function.

Antimicrobial Drug Development: Given that many antimicrobial agents target bacterial cell wall synthesis, which involves amino sugars, this compound could serve as a lead compound for novel antibiotics.

Interdisciplinary Research Avenues

The successful investigation of this compound will necessitate a highly interdisciplinary approach, integrating expertise from several fields:

Organic and Medicinal Chemistry: To design and execute efficient synthetic routes and to create derivatives with enhanced biological activity. nih.govsemanticscholar.org

Analytical Chemistry: To purify, identify, and fully characterize the compound using advanced spectroscopic and chromatographic techniques. bldpharm.com

Biochemistry and Enzymology: To investigate its interactions with purified enzymes and to determine its mechanism of action. evitachem.com

Cell and Molecular Biology: To study its effects on cellular processes, metabolic pathways, and gene expression in various cell models.

Computational Chemistry: To model its conformation and predict its binding interactions with protein targets, guiding the design of future experiments and derivatives.

The collaborative exploration of this molecule holds the promise of not only expanding our fundamental understanding of carbohydrate chemistry and biology but also of potentially yielding new tools and therapeutic leads.

Table of Compound Properties and Identifiers

| Property/Identifier | Value/Information |

| Compound Name | (2S,3S,4S,5R)-3-Amino-2,4,5-trihydroxyhexanal |

| Molecular Formula | C₆H₁₃NO₅ |

| CAS Number | 32817-12-2 |

| Related Categories | Amines, Alcohols, Aldehydes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-2,4,5-trihydroxyhexanal, and how can purity be optimized?

- Methodology :

- Step 1 : Use reductive amination of 2,4,5-trihydroxyhexanal with ammonia or protected amines under mild acidic conditions (pH 5–6) to avoid hydroxyl group degradation. Catalysts like sodium cyanoborohydride (NaBH3CN) are effective for selective reduction .

- Step 2 : Purify via reverse-phase HPLC using a C18 column and water/acetonitrile gradient (5–20% acetonitrile over 30 min) to separate polar byproducts. Monitor purity by LC-MS (m/z 194.1 [M+H]+) .

- Step 3 : Confirm structure via H-NMR (e.g., δ 3.8–4.2 ppm for hydroxyl protons, δ 1.2–1.5 ppm for aliphatic chain protons) and FT-IR (broad peak ~3300 cm for –NH and –OH groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation of amino and hydroxyl groups. Lyophilized forms are stable for >6 months .

- Handling : Work under nitrogen atmosphere in anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis. Use chelating agents (e.g., EDTA) in aqueous buffers to avoid metal-catalyzed degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) against targets like glycosidases or kinases .

- Step 2 : Validate docking results with molecular dynamics (MD) simulations (GROMACS, 100 ns runs) to assess binding stability. Analyze hydrogen-bond occupancy between hydroxyl/amino groups and catalytic residues (e.g., Glu or Asp in enzymes) .

- Step 3 : Compare with analogs (e.g., glucosamine derivatives in ) to identify structure-activity relationships (SAR) for hydroxyl positioning and chain length .

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodology :

- Step 1 : Use a shake-flask method: Dissolve 10 mg in 1 mL solvent (e.g., water, methanol, DMSO) at 25°C, centrifuge, and quantify supernatant via UV-Vis (λ = 210 nm) .

- Step 2 : Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity (δD, δP, δH). Polar protic solvents (water, ethanol) typically yield higher solubility due to hydrogen bonding .

- Step 3 : Address discrepancies by testing under controlled humidity (e.g., hygroscopicity may artificially inflate aqueous solubility measurements) .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH conditions?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 2–12) using HCl/NaOH or citrate/phosphate buffers. Incubate 1 mM solutions at 37°C for 24–72 hours .

- Step 2 : Monitor degradation via UPLC-MS. Major degradation products (e.g., deaminated or oxidized derivatives) can be identified using high-resolution mass spectrometry (HRMS) .

- Step 3 : Derive kinetic rate constants (k) using first-order decay models. Stability is typically maximal at pH 6–8 due to reduced protonation of amino groups .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity of this compound across studies?

- Methodology :

- Step 1 : Cross-validate assays: Compare IC values from enzyme inhibition (e.g., α-glucosidase assays in ) vs. cellular viability (MTT assays). Contradictions may arise from off-target effects or compound aggregation .

- Step 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to confirm specificity .

- Step 3 : Assess batch-to-batch variability by repeating experiments with independently synthesized lots. Purity >95% (by HPLC) is critical .

Comparative Studies

Q. How does the stereochemistry of this compound influence its biochemical interactions?

- Methodology :

- Step 1 : Synthesize stereoisomers (e.g., 2R,3R,4S vs. 2S,3R,4R) via chiral auxiliaries or enzymatic resolution .

- Step 2 : Test enantiomer activity in enzyme assays (e.g., glucosidase inhibition). Stereospecificity is common in carbohydrate-processing enzymes .

- Step 3 : Analyze crystal structures (if available) or generate homology models to map stereochemical interactions with binding pockets .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.